Product packaging for 4-(Allyloxy)-3-methoxybenzoic acid(Cat. No.:CAS No. 22280-97-3)

4-(Allyloxy)-3-methoxybenzoic acid

Cat. No.: B1609155
CAS No.: 22280-97-3
M. Wt: 208.21 g/mol
InChI Key: JAQPASQMIRCHIU-UHFFFAOYSA-N
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Description

Overview of Benzoic Acid Derivatives in Chemical Sciences

Benzoic acid and its derivatives are a class of organic compounds that are ubiquitous in nature and pivotal in synthetic chemistry. The basic structure, a benzene (B151609) ring attached to a carboxylic acid group, lends itself to a vast array of modifications, resulting in compounds with diverse physical, chemical, and biological properties. These derivatives are fundamental building blocks in the synthesis of a wide range of products, including pharmaceuticals, agrochemicals, polymers, and dyes.

In medicinal chemistry, the benzoic acid scaffold is a common feature in many drug molecules, where the carboxylic acid group can participate in hydrogen bonding interactions with biological targets. The aromatic ring can be substituted with various functional groups to modulate properties such as solubility, lipophilicity, and metabolic stability.

Significance of Allyloxy and Methoxy (B1213986) Moieties in Organic Compounds

The functional groups present on the benzene ring of 4-(Allyloxy)-3-methoxybenzoic acid are crucial to its chemical character and reactivity. The methoxy group (-OCH₃) is an electron-donating group that can influence the electronic properties of the aromatic ring, affecting its reactivity in electrophilic substitution reactions. conicet.gov.ar Methoxy groups are prevalent in natural products and pharmaceuticals, often contributing to the molecule's biological activity. conicet.gov.ar

The allyloxy group (-OCH₂CH=CH₂) is a versatile functional group in organic synthesis. The allyl group can participate in a variety of reactions, including Claisen rearrangement, cross-coupling reactions, and as a protecting group for hydroxyl functionalities. The presence of the double bond in the allyl group offers a site for further chemical modification, allowing for the synthesis of more complex molecules.

Research Landscape of this compound and its Analogs

Direct and extensive research specifically focused on this compound is limited. However, a significant body of research exists for its close structural analogs, which provides a strong basis for understanding its potential. The most prominent analog is vanillic acid (4-hydroxy-3-methoxybenzoic acid) , a naturally occurring compound found in various plants and used as a flavoring agent. wikipedia.org Vanillic acid is an oxidized form of vanillin (B372448) and serves as an intermediate in the bioconversion of ferulic acid to vanillin. wikipedia.org

The synthesis of this compound would likely proceed from vanillic acid through the etherification of the phenolic hydroxyl group with an allyl halide. This type of reaction is a common and well-established synthetic transformation.

Other relevant analogs include:

4-Methoxybenzoic acid (p-Anisic acid): A compound with antiseptic properties and used as an intermediate in the preparation of more complex organic compounds. researchgate.netrsc.org

3-Methoxybenzoic acid (m-Anisic acid): An important intermediate in the synthesis of natural products. conicet.gov.ar

4-(Acetyloxy)-3-methoxybenzoic acid: An acetylated derivative of vanillic acid.

The study of these analogs, particularly their synthesis, spectroscopic characterization, and applications, provides valuable insights into the expected properties and reactivity of this compound. For instance, research on sulfamoyl benzoic acid analogues has led to the development of specific agonists for the LPA2 receptor, highlighting the potential for modified benzoic acids in drug discovery. nih.gov

Scope and Objectives of the Research Review

This review aims to provide a detailed and scientifically accurate overview of this compound. The primary objectives are to:

Detail the known chemical and physical properties of the compound.

Discuss the significance of its constituent functional groups in the context of organic chemistry.

Explore the research landscape of its structurally related analogs to infer its potential applications and areas for future research.

Present a compilation of relevant chemical data in a clear and accessible format.

By focusing strictly on the chemical nature and research context of this compound and its analogs, this review will serve as a foundational resource for chemists and researchers interested in this particular molecule and the broader class of substituted benzoic acids.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12O4 B1609155 4-(Allyloxy)-3-methoxybenzoic acid CAS No. 22280-97-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxy-4-prop-2-enoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-3-6-15-9-5-4-8(11(12)13)7-10(9)14-2/h3-5,7H,1,6H2,2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAQPASQMIRCHIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20424229
Record name 4-(allyloxy)-3-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22280-97-3
Record name 3-Methoxy-4-(2-propen-1-yloxy)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22280-97-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(allyloxy)-3-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Allyloxy 3 Methoxybenzoic Acid and Its Derivatives

Established Synthetic Routes

Traditional methods for the synthesis of 4-(allyloxy)-3-methoxybenzoic acid primarily rely on the functionalization of readily available precursors, such as 4-hydroxy-3-methoxybenzoic acid (vanillic acid). These methods are robust and have been widely used for the preparation of this and similar aryl ethers and esters.

Williamson Ether Synthesis Approaches (e.g., from 4-hydroxy-3-methoxybenzoic acid)

The Williamson ether synthesis is a cornerstone in the preparation of ethers and is particularly well-suited for the synthesis of this compound from vanillic acid. masterorganicchemistry.comyoutube.comlibretexts.orgkhanacademy.org This S\textsubscript{N}2 reaction involves the deprotonation of the phenolic hydroxyl group of vanillic acid to form a more nucleophilic phenoxide ion, which then attacks an allyl halide, typically allyl bromide, to form the desired ether. masterorganicchemistry.comyoutube.com

The reaction is typically carried out in the presence of a base to facilitate the deprotonation of the phenol. vaia.com Common bases and solvents used in this synthesis are outlined in the table below.

Table 1: Reaction Conditions for Williamson Ether Synthesis of Allyl Aryl Ethers

Starting Material Reagents Solvent Reaction Conditions Product Reference
4-Hydroxybenzoic acid Allyl bromide, K₂CO₃ DMF 60°C, 3 hours 4-(Allyloxy)benzoic acid rsc.org
Isovanillin Allyl bromide, K₂CO₃ Acetone Reflux, 5 hours 3-Allyloxy-4-methoxybenzaldehyde prepchem.com
2-Allyl-4-bromo-6-nitrophenol Allyl bromide, K₂CO₃ Acetone Reflux, 1 hour 1-Allyl-2-(allyloxy)-5-bromo-3-nitrobenzene mdpi.com

A general procedure for the synthesis of 4-(allyloxy)benzoic acid involves dissolving 4-hydroxybenzoic acid in a suitable solvent like DMF, followed by the addition of a base such as anhydrous potassium carbonate. rsc.org Allyl bromide is then added, and the mixture is heated to allow the reaction to proceed. rsc.org A similar procedure can be applied to vanillic acid to yield this compound.

Esterification and Subsequent Transformations

The carboxylic acid functionality of this compound, or its precursors, can be readily converted to esters through various esterification methods. Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common approach. acs.orgepa.gov For instance, vanillic acid can be esterified to produce methyl vanillate (B8668496) or ethyl vanillate. nih.govnist.govnih.gov

Microwave-assisted esterification has emerged as a more efficient alternative to conventional heating, often leading to shorter reaction times and improved yields. epa.gov For example, the esterification of substituted benzoic acids has been successfully carried out under sealed-vessel microwave conditions. epa.gov

Subsequent transformations of these esters can lead to a variety of derivatives. For instance, the ester can be hydrolyzed back to the carboxylic acid under basic or acidic conditions.

Functional Group Interconversions on Precursors

The synthesis of this compound and its derivatives often involves the strategic interconversion of functional groups on precursor molecules. imperial.ac.ukub.eduvanderbilt.educompoundchem.comfiveable.me A key precursor, vanillic acid, can be derived from vanillin (B372448) through oxidation. wikipedia.org Various oxidizing agents can be employed for this transformation. orgsyn.org

Furthermore, other functional groups on the aromatic ring or its substituents can be modified. For example, a nitro group can be introduced and subsequently reduced to an amine, which can then be further functionalized. These interconversions allow for the synthesis of a diverse range of derivatives from a common starting material.

Novel and Emerging Synthetic Strategies

In recent years, there has been a growing emphasis on the development of more efficient, selective, and environmentally benign synthetic methods. This has led to the exploration of novel strategies for the synthesis of this compound and its derivatives.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis, particularly with palladium, has become a powerful tool for the formation of C-O bonds in the synthesis of aryl ethers. acs.orgnih.gov Palladium-catalyzed allylic substitution reactions offer an alternative to the classical Williamson ether synthesis. acs.org These reactions can proceed under mild conditions and exhibit high selectivity.

Various palladium catalysts and ligands have been developed to facilitate the coupling of phenols with allylic substrates. These methods often provide access to a broad range of functionalized aryl allyl ethers with high efficiency.

Green Chemistry Principles in Synthetic Design

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals, including benzoic acid derivatives. This involves the use of less hazardous solvents, renewable starting materials, and catalytic methods to improve atom economy and reduce waste.

One green approach to the Williamson ether synthesis involves the use of a surfactant in an aqueous medium. khanacademy.org This method avoids the use of volatile organic solvents, making the process more environmentally friendly. For example, the synthesis of 4-benzyloxy benzoic acid has been demonstrated using this technique. khanacademy.org Additionally, the use of biomass-derived starting materials, such as lignin, to produce benzoic acid derivatives is an area of active research, offering a sustainable alternative to petrochemical-based feedstocks. imperial.ac.uk

Chemo- and Regioselective Synthesis of Isomers and Analogs

The selective synthesis of isomers and analogs of this compound hinges on the careful control of reaction conditions to direct the functionalization of a multi-functionalized benzene (B151609) ring. Key to this is the differentiation between reactive sites, particularly when multiple hydroxyl groups are present or when competition exists between different functional groups.

A significant challenge in the synthesis of substituted phenols is achieving regioselectivity. For instance, in dihydroxybenzoic acids, the relative acidity of the phenolic protons and the steric environment around them dictate the site of alkylation. While specific comparative studies on the direct allylation of vanillic acid versus isovanillic acid are not extensively detailed in the reviewed literature, the principles of regioselective alkylation of similar phenolic compounds provide valuable insights. For example, in systems with multiple hydroxyl groups, the use of specific bases can direct the reaction to a particular site. Softer bases, for instance, may favor reaction at the more acidic phenolic hydroxyl group.

Furthermore, the synthesis of analogs can be achieved through various strategic approaches. One method involves the Claisen rearrangement of allyloxy-substituted precursors. The thermal or Lewis acid-catalyzed rearrangement of 3-allyloxy-4H-chromenones, for example, demonstrates how substitution patterns on the substrate can influence whether a numberanalytics.comresearchgate.net- or researchgate.netresearchgate.net-sigmatropic rearrangement occurs, leading to different regioisomeric products. researchgate.netnih.gov This highlights the potential for synthesizing a variety of analogs by carefully designing the starting materials and choosing the appropriate reaction conditions.

Another approach to generating analogs involves the functionalization of the allyl group itself or the aromatic ring of this compound. However, detailed studies focusing specifically on the chemoselective reactions at these positions for this particular compound are not broadly available in the current body of literature. The inherent reactivity of the double bond in the allyl group and the activated aromatic ring suggests that various electrophilic additions and substitutions could be explored to create a diverse library of analogs.

Optimization of Reaction Conditions and Yields

The synthesis of this compound is most commonly achieved via the Williamson ether synthesis. This reaction involves the O-alkylation of a phenol, in this case, a derivative of 4-hydroxy-3-methoxybenzoic acid, with an allyl halide. The efficiency and yield of this synthesis are highly dependent on several key parameters, including the choice of base, solvent, temperature, and the nature of the starting materials.

The selection of the base is critical for the deprotonation of the phenolic hydroxyl group to form the more nucleophilic phenoxide ion. Strong bases are generally preferred to drive the reaction to completion. The choice of solvent also plays a pivotal role; polar aprotic solvents are often favored as they can solvate the cation of the base without solvating the nucleophile, thus enhancing its reactivity.

Recent advancements in synthetic methodology have explored more environmentally friendly and efficient approaches. One such method is the use of microwave irradiation in conjunction with a solid-supported base, which can significantly reduce reaction times and improve yields. For instance, a tandem synthesis of various alkyl aryl ethers has been developed using potassium carbonate as a mild solid base under microwave irradiation and solvent-free conditions, demonstrating the potential for scalable and practical procedures. orgchemres.org

The table below presents a summary of reaction conditions and yields for the Williamson ether synthesis of various substituted phenols, illustrating the impact of different parameters. While specific data for the synthesis of this compound is not explicitly detailed in a comparative table within the reviewed literature, these examples provide a strong basis for optimizing its synthesis.

EntryPhenolAlkylating AgentBaseSolventConditionsYield (%)Reference
1Phenoln-Octyl bromideK₂CO₃DMFMicrowave, 40 s93 orgchemres.org
24-HydroxybenzaldehydeDimethyl sulfateK₂CO₃Solvent-freeNot specified98 researchgate.net
34-HydroxybenzaldehydeBenzyl chlorideK₂CO₃Solvent-freeNot specified82 researchgate.net
43-NitrophenolDimethyl sulfateK₂CO₃Solvent-freeNot specified90 researchgate.net
5PhenolAlkyl tosylateK₂CO₃Solvent-freeMicrowaveExcellent orgchemres.org

Chemical Reactivity and Advanced Organic Transformations

Reactions Involving the Allyloxy Group

The allyloxy group is a key functional handle that enables several important carbon-carbon bond-forming reactions and functional group interconversions.

Claisen Rearrangement and its Variants

The Claisen rearrangement is a powerful pericyclic reaction that involves the rsc.orgrsc.org-sigmatropic rearrangement of an allyl phenyl ether to form an ortho-allylphenol. wikipedia.orgorganic-chemistry.org In the context of 4-(allyloxy)-3-methoxybenzoic acid, heating the molecule would be expected to initiate this rearrangement. The presence of the methoxy (B1213986) group at the meta-position relative to the allyloxy group is known to direct the rearrangement to the para-position. wikipedia.org However, since the para position is already occupied by the carboxylic acid, the rearrangement would likely occur at the ortho position, yielding 5-allyl-4-hydroxy-3-methoxybenzoic acid.

The Claisen rearrangement is typically a thermal process, often requiring high temperatures. wikipedia.org However, the reaction can be catalyzed by Lewis acids, which can significantly accelerate the reaction rate. princeton.edu Various Lewis acids, such as Yb(OTf)₃, AlCl₃, and TiCl₄, have been shown to be effective catalysts for this transformation. princeton.edu

Olefin Metathesis for Further Functionalization

The terminal alkene of the allyloxy group provides a reactive site for olefin metathesis reactions. This powerful carbon-carbon bond-forming reaction, catalyzed by transition metal complexes, particularly those based on ruthenium, allows for the coupling of the allyl group with other alkenes. researchgate.netharvard.edunih.gov This opens up avenues for the synthesis of a wide array of derivatives with extended carbon chains and diverse functional groups.

For instance, cross-metathesis of this compound with a variety of alkenes can introduce new functionalities. researchgate.net The choice of the metathesis partner determines the nature of the resulting product. Modern ruthenium catalysts, such as Grubbs' first and second-generation catalysts, are known for their high activity and tolerance to various functional groups, including carboxylic acids. harvard.edunih.gov

Hydrofunctionalization and Related Additions

The double bond of the allyl group is susceptible to a range of addition reactions, collectively known as hydrofunctionalization. These reactions involve the addition of an H-X molecule across the double bond, where X can be a variety of functional groups. This allows for the introduction of new functionalities at either the internal or terminal carbon of the original double bond, depending on the reaction conditions and catalysts employed.

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is another key reactive center in this compound, enabling a variety of transformations to produce esters, amides, and other derivatives.

Esterification, Amidation, and Hydrazide Formation

Esterification: The carboxylic acid can be readily converted to its corresponding esters through reaction with various alcohols in the presence of an acid catalyst. iajpr.com This process, known as Fischer esterification, is a fundamental reaction in organic synthesis. iajpr.com For example, the reaction of this compound with ethanol (B145695) in the presence of a catalytic amount of sulfuric acid would yield ethyl 4-(allyloxy)-3-methoxybenzoate. nist.govgoogle.com The reaction progress can be monitored, and the product purified through standard laboratory techniques. google.com

Amidation: The carboxylic acid can also be converted to amides by reacting with amines. This transformation typically requires the activation of the carboxylic acid, for example, by converting it to an acid chloride or using coupling agents, followed by the addition of the desired amine.

Hydrazide Formation: A particularly interesting class of derivatives are the hydrazides, which can be synthesized by reacting the corresponding ester with hydrazine (B178648) hydrate (B1144303). mdpi.comchemmethod.com These hydrazides can then be further reacted with aldehydes or ketones to form hydrazones, a class of compounds with reported biological activities. orientjchem.orgnih.govnih.gov For instance, the methyl or ethyl ester of this compound can be treated with hydrazine hydrate to produce 4-(allyloxy)-3-methoxybenzohydrazide. This hydrazide can then serve as a building block for the synthesis of various hydrazone derivatives. orientjchem.org

Reduction and Oxidation Pathways

The carboxylic acid moiety can undergo both reduction and oxidation, although the latter is less common for benzoic acid derivatives.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 4-(allyloxy)-3-methoxybenzyl alcohol. This reduction can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or by a two-step process involving conversion to the ester followed by reduction.

Oxidation: While the aromatic ring is generally stable to oxidation, the benzylic position, if it were an alkyl group, would be susceptible to oxidation to a carboxylic acid. In the case of this compound, the carboxylic acid is already in its highest oxidation state. However, other parts of the molecule, such as the allyl group, could potentially be oxidized under specific conditions. For example, oxidative cleavage of the double bond could lead to the formation of an aldehyde or a carboxylic acid, depending on the reagents used. Additionally, studies on related methoxybenzoic acid derivatives have explored their effects on cellular pathways involving phosphorylation. phcog.com

Electrophilic Aromatic Substitution and Ring Functionalization

The benzene (B151609) ring of this compound is activated towards electrophilic attack due to the presence of the electron-donating allyloxy and methoxy groups. These groups direct incoming electrophiles primarily to the positions ortho and para to themselves. However, the directing effects of the two ether groups can be competitive. The allyloxy group at position 4 and the methoxy group at position 3 work in concert to activate the aromatic ring. The carboxylic acid group at position 1 is a deactivating group and a meta-director.

Computational studies on similar structures, such as vanillic acid, have provided insights into the reactivity of such substituted benzene rings. Frontier molecular orbital (FMO) analysis can help identify the most nucleophilic sites, which are prone to electrophilic attack. For vanillic acid derivatives, the introduction of electron-donating groups generally enhances the antioxidant activity, a property related to the ease of hydrogen or electron donation, which can correlate with reactivity in certain electrophilic substitutions. scilit.com

Halogenation: The halogenation of this compound is another important electrophilic aromatic substitution. A patented method for the bromination of the closely related p-methoxybenzoic acid utilizes bromine in a glacial acetic acid medium with ferric chloride as a catalyst. The reaction proceeds at temperatures ranging from 20-60 °C, followed by a period at a higher temperature to ensure completion. google.com This suggests that similar conditions could be applicable for the halogenation of this compound, with the electrophilic bromine attacking the activated ring.

Sulfonation: The sulfonation of aromatic compounds introduces a sulfonic acid group. For derivatives of benzoic acid, the reaction conditions are critical. For example, the sulfonation of 3-methoxybenzoic acid can be achieved using chlorosulfonic acid or sulfur trioxide-pyridine complexes. These methods highlight the need for controlled conditions to achieve the desired sulfonation product while minimizing side reactions.

Friedel-Crafts Reactions: Friedel-Crafts acylation and alkylation are fundamental C-C bond-forming reactions in organic synthesis. The acylation of activated aromatic rings like this compound can be achieved using acyl halides or anhydrides in the presence of a Lewis acid catalyst. organic-chemistry.orgthermofisher.com Common catalysts include aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and various other metal-based catalysts. researchgate.net The choice of catalyst and reaction conditions can influence the regioselectivity and efficiency of the acylation. Due to the deactivating effect of the resulting ketone, Friedel-Crafts acylation typically results in monoacylation. organic-chemistry.org

Reaction Mechanisms and Mechanistic Studies

The mechanism of electrophilic aromatic substitution on this compound follows the general, well-established pathway for this class of reactions. This process is typically a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.commsu.edu

Role of Catalysts and Reagents

Catalysts and reagents play a crucial role in generating the reactive electrophile and influencing the course of the reaction.

In nitration , concentrated sulfuric acid acts as a catalyst by protonating nitric acid, which then loses a water molecule to form the highly electrophilic nitronium ion (NO₂⁺).

For halogenation , Lewis acids like FeCl₃ or FeBr₃ are often used to polarize the halogen molecule (e.g., Br₂), making it more electrophilic and facilitating its attack by the aromatic ring.

In Friedel-Crafts acylation , a stoichiometric amount of a Lewis acid catalyst, such as AlCl₃, is typically required. The catalyst coordinates to the acyl halide, leading to the formation of a highly reactive acylium ion (RCO⁺). masterorganicchemistry.com The catalyst also complexes with the ketone product, which is why more than a catalytic amount is often necessary. masterorganicchemistry.com A variety of other Lewis acids, including BeCl₂, BF₃, and SnCl₄, as well as solid acid catalysts like zeolites, can also be employed. thermofisher.com The choice of catalyst can be critical for achieving high yields and selectivity, especially with substrates containing multiple functional groups.

Interactive Data Table: Electrophilic Aromatic Substitution Reactions

ReactionReagents and CatalystsTypical ConditionsProduct(s)
Bromination Bromine, Ferric ChlorideGlacial Acetic Acid, 20-60°CBromo-4-(allyloxy)-3-methoxybenzoic acid
Nitration Nitric Acid, Sulfuric AcidControlled TemperatureNitro-4-(allyloxy)-3-methoxybenzoic acid
Sulfonation Chlorosulfonic Acid or SO₃·PyAnhydrous conditions, 0°C to RTSulfo-4-(allyloxy)-3-methoxybenzoic acid
Friedel-Crafts Acylation Acyl Halide, Lewis Acid (e.g., AlCl₃)Anhydrous SolventAcyl-4-(allyloxy)-3-methoxybenzoic acid

Spectroscopic Characterization and Structural Elucidation of 4 Allyloxy 3 Methoxybenzoic Acid and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H and ¹³C NMR spectra, the precise structure of 4-(allyloxy)-3-methoxybenzoic acid can be inferred.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, and the protons of the allyl group. The anticipated chemical shifts and multiplicities can be predicted by considering the spectra of its analogs, such as 4-methoxybenzoic acid, 3-methoxybenzoic acid, and 4-(allyloxy)benzoic acid.

The aromatic region will likely show three protons with an AMX spin system. The proton at the 2-position is expected to be a doublet, the proton at the 6-position a doublet of doublets, and the proton at the 5-position a doublet. The methoxy group will appear as a sharp singlet, typically around 3.8-3.9 ppm.

The allyl group will present a more complex pattern. The protons on the carbon attached to the oxygen (O-CH₂) will appear as a doublet of triplets. The terminal vinylic protons (=CH₂) will show two distinct signals, one for the cis and one for the trans proton, both appearing as doublets of quartets. The internal vinylic proton (-CH=) will be a multiplet, likely a doublet of triplets of triplets. The carboxylic acid proton is expected to be a broad singlet at a downfield chemical shift, often above 10 ppm, although its observation can depend on the solvent and concentration.

CompoundAromatic Protons (ppm)Methoxy Protons (ppm)Allyl Group Protons (ppm)Carboxylic Acid Proton (ppm)
4-Methoxybenzoic acid 7.93 (d), 7.04 (d)3.84 (s)-~12.7 (s, broad)
3-Methoxybenzoic acid 7.0-7.6 (m)3.8 (s)-~13.0 (s, broad)
4-(Allyloxy)benzoic acid 7.88 (d), 7.03 (d)-6.00-6.09 (m, 1H), 5.40 (dq, 1H), 5.28 (dq, 1H), 4.64 (dt, 2H)-

This table presents typical ¹H NMR chemical shifts for analogs of this compound. The exact values can vary depending on the solvent and instrument frequency.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum of this compound will provide information on all the unique carbon atoms in the molecule. Based on the spectra of its analogs, the chemical shifts can be predicted with reasonable accuracy.

The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, typically in the range of 167-170 ppm. The aromatic carbons will appear in the region of 110-160 ppm. The carbon bearing the carboxylic acid group and the carbons attached to the oxygen atoms will be the most deshielded among the aromatic carbons. The methoxy carbon will have a characteristic signal around 55-56 ppm.

The carbons of the allyl group will also have distinct signals. The carbon attached to the ether oxygen (O-CH₂) will be in the range of 68-70 ppm. The internal vinylic carbon (-CH=) will be around 132-134 ppm, and the terminal vinylic carbon (=CH₂) will be around 117-118 ppm.

CompoundCarbonyl Carbon (ppm)Aromatic Carbons (ppm)Methoxy Carbon (ppm)Allyl Group Carbons (ppm)
4-Methoxybenzoic acid ~167~163, 131, 122, 113~55-
3-Methoxybenzoic acid ~167~159, 131, 129, 122, 119, 114~55-
4-(Allyloxy)benzoic acid 166.9161.7, 131.3, 123.1, 114.4-133.2, 117.8, 68.4

This table presents typical ¹³C NMR chemical shifts for analogs of this compound. The exact values can vary depending on the solvent and instrument frequency.

Advanced NMR Techniques (e.g., 2D NMR, NOESY)

While one-dimensional NMR provides significant structural information, two-dimensional (2D) NMR techniques would be invaluable for the unambiguous assignment of all proton and carbon signals of this compound.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons, confirming the connectivity within the aromatic ring and the allyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton with its directly attached carbon, allowing for the definitive assignment of the carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum would show correlations between protons and carbons that are two or three bonds away. This would be particularly useful for confirming the placement of the methoxy and allyloxy groups on the aromatic ring by observing correlations from the methoxy protons and the O-CH₂ protons of the allyl group to the aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment would show through-space correlations between protons that are in close proximity. This could be used to confirm the spatial relationship between the methoxy group protons and the aromatic proton at the 2-position, as well as the proximity of the O-CH₂ protons of the allyl group to the aromatic proton at the 5-position.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the functional groups present in a molecule by probing their vibrational modes.

The IR spectrum of this compound is expected to show several characteristic absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid dimer. A strong absorption band around 1680-1700 cm⁻¹ would correspond to the C=O stretching of the carboxylic acid. The C=C stretching of the aromatic ring would appear as a series of bands in the 1450-1600 cm⁻¹ region. The C-O stretching of the ether linkages would be observed in the 1000-1300 cm⁻¹ range. The allyl group would show characteristic bands for the =C-H stretching (around 3080 cm⁻¹), C=C stretching (around 1645 cm⁻¹), and out-of-plane C-H bending (around 910 and 990 cm⁻¹).

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The aromatic ring vibrations and the C=C bond of the allyl group would be expected to show strong Raman signals.

Functional GroupExpected IR Absorption (cm⁻¹)
Carboxylic Acid O-H2500-3300 (broad)
Carboxylic Acid C=O1680-1700
Aromatic C=C1450-1600
Ether C-O1000-1300
Vinylic =C-H~3080
Vinylic C=C~1645

This table summarizes the expected major IR absorption bands for this compound based on the functional groups present.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula.

For this compound (C₁₁H₁₂O₄), the expected monoisotopic mass is 208.0736 g/mol . HRMS would be able to confirm this elemental composition with high precision.

The electron ionization (EI) mass spectrum would likely show a molecular ion peak (M⁺) at m/z 208. Key fragmentation patterns would be expected to arise from the loss of the allyl group, the methoxy group, and the carboxylic acid group. A prominent peak would be expected at m/z 167, corresponding to the loss of the allyl group (C₃H₅). Another significant fragment could be observed at m/z 152, resulting from the loss of both the allyl and a methyl radical. The loss of the carboxyl group would lead to a fragment at m/z 163.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. While no crystal structure for this compound has been reported, the crystal structures of its analogs, such as 4-methoxybenzoic acid (anisic acid), provide valuable insights into the likely packing and intermolecular interactions. rsc.org

Integration of Spectroscopic Data for Comprehensive Structural Confirmation

The structural elucidation of this compound is a puzzle where each piece of spectroscopic data provides crucial, yet often incomplete, information. It is the integration of these disparate datasets that allows for a confident and comprehensive confirmation of the molecule's architecture. The primary techniques employed for this purpose are ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. Each of these methods probes different aspects of the molecular structure, and their combined interpretation provides a powerful tool for structural analysis.

The logical approach to confirming the structure of this compound involves a step-by-step analysis of the functional groups and their connectivity.

Initial Assessment with Infrared (IR) Spectroscopy:

IR spectroscopy is an excellent starting point for identifying the key functional groups present in the molecule. The IR spectrum of a related compound, benzoic acid, shows a very broad absorption in the region of 3300-2500 cm⁻¹ due to the O-H stretching of the carboxylic acid, which is broadened by hydrogen bonding. docbrown.info A sharp and strong absorption peak is also expected around 1700-1680 cm⁻¹ for the C=O (carbonyl) stretch of the carboxylic acid. Furthermore, the presence of the aromatic ring would be indicated by C=C stretching absorptions in the 1600-1450 cm⁻¹ region and C-H stretching just above 3000 cm⁻¹. For this compound, specific absorptions for the ether linkages (C-O-C) would appear in the fingerprint region, typically between 1260 and 1000 cm⁻¹. The allyl group would introduce characteristic peaks for =C-H stretching around 3080 cm⁻¹ and C=C stretching near 1645 cm⁻¹.

Detailed Connectivity from ¹H and ¹³C NMR Spectroscopy:

While IR spectroscopy confirms the presence of functional groups, NMR spectroscopy reveals the carbon-hydrogen framework and the connectivity of the atoms.

¹H NMR Spectroscopy: The proton NMR spectrum provides detailed information about the chemical environment, number, and connectivity of protons. For this compound, the spectrum would be expected to show distinct signals for the aromatic protons, the methoxy group protons, and the protons of the allyl group. The aromatic region would likely display a complex splitting pattern due to the three substituents on the benzene (B151609) ring. Based on the analysis of similar compounds like 4-hydroxy-3-methoxybenzoic acid (vanillic acid), the aromatic protons are expected to appear as doublets and a doublet of doublets in the range of 6.9 to 7.7 ppm. phcogj.com The methoxy group would present as a sharp singlet around 3.8-3.9 ppm. chemicalbook.com The allyl group would exhibit a characteristic set of signals: a doublet for the two protons on the terminal CH₂, a multiplet for the CH proton, and another multiplet for the O-CH₂ protons. The acidic proton of the carboxylic acid would typically appear as a broad singlet at a downfield chemical shift, often above 10 ppm. chemicalbook.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the proton NMR data by providing information on the carbon skeleton. Each unique carbon atom in the molecule will give a distinct signal. For this compound, one would expect to see signals for the carboxylic acid carbonyl carbon (around 167-172 ppm), the aromatic carbons (in the range of 110-160 ppm), the methoxy carbon (around 56 ppm), and the three carbons of the allyl group (with the sp² carbons appearing between 117-135 ppm and the sp³ carbon of the O-CH₂ group around 70 ppm). The analysis of related compounds such as 4-hydroxy-3-methoxybenzoic acid shows the carboxylic acid carbon at approximately 166.57 ppm and the aromatic carbons at various shifts depending on their substitution. phcogj.com

Molecular Weight and Fragmentation Confirmation with Mass Spectrometry (MS):

Mass spectrometry provides the crucial information of the molecular weight of the compound and offers insights into its structure through fragmentation patterns. For this compound (C₁₁H₁₂O₄), the molecular ion peak [M]⁺ would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight (208.21 g/mol ). The fragmentation pattern in electron ionization (EI) mass spectrometry would be particularly informative. Common fragmentation pathways for benzoic acid derivatives involve the loss of the carboxylic acid group or parts of it. nih.govmiamioh.edu For the target compound, characteristic fragments would be expected from the cleavage of the allyl group and the methoxy group. The presence of a peak corresponding to the loss of the allyl group (C₃H₅, 41 Da) would be a strong indicator of its presence.

Putting It All Together:

The comprehensive structural confirmation of this compound is achieved by correlating the data from all these spectroscopic techniques.

IR spectroscopy confirms the presence of the carboxylic acid, aromatic ring, ether linkages, and the allyl group.

¹H NMR and ¹³C NMR spectroscopy provide the detailed carbon-hydrogen framework. The chemical shifts, integration, and coupling patterns in the ¹H NMR spectrum, along with the number and chemical shifts of the signals in the ¹³C NMR spectrum, allow for the precise assignment of each proton and carbon in the molecule, confirming the 1,2,4-trisubstituted benzene ring pattern and the connectivity of the allyl and methoxy groups.

Mass spectrometry confirms the molecular formula through the accurate mass of the molecular ion and provides further structural evidence through predictable fragmentation patterns.

By integrating these data, a consistent and unambiguous picture of the molecule emerges, leaving no doubt as to the structure of this compound.

Data Tables

Table 1: Predicted ¹H NMR Data for this compound

Functional GroupChemical Shift (ppm)MultiplicityIntegration
Carboxylic Acid (-COOH)>10broad singlet1H
Aromatic Protons6.9 - 7.8m3H
Allyl Group (-OCH₂CH=CH₂)5.9 - 6.1m1H
Allyl Group (-OCH₂CH=CH₂)5.2 - 5.4m2H
Allyl Group (-OCH₂CH=CH₂)4.6 - 4.7d2H
Methoxy Group (-OCH₃)3.8 - 3.9s3H

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AtomChemical Shift (ppm)
Carbonyl Carbon (-COOH)167 - 172
Aromatic C-O145 - 155
Aromatic C-C110 - 130
Allyl C=C132 - 135
Allyl C=C117 - 120
Allyl O-CH₂~70
Methoxy C~56

Table 3: Key IR Absorptions for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
O-H Stretch (Carboxylic Acid)3300 - 2500Broad, Strong
C-H Stretch (Aromatic & Alkene)3100 - 3000Medium
C-H Stretch (Alkane)3000 - 2850Medium
C=O Stretch (Carboxylic Acid)1700 - 1680Strong
C=C Stretch (Alkene)~1645Medium
C=C Stretch (Aromatic)1600 - 1450Medium-Strong
C-O-C Stretch (Ether)1260 - 1000Strong

Computational Chemistry and Molecular Modeling of 4 Allyloxy 3 Methoxybenzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic properties and intrinsic reactivity of a molecule. These methods provide insights into the molecular geometry, electron distribution, and orbital energies, which are crucial for predicting chemical behavior.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. vjst.vnbohrium.com For a molecule like 4-(Allyloxy)-3-methoxybenzoic acid, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine its optimized ground-state geometry. vjst.vn This analysis would yield precise bond lengths, bond angles, and dihedral angles.

Key electronic properties that can be derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. In substituted benzoic acids, the MEP often indicates that the most negative potential is located around the carbonyl oxygen atom of the carboxylic acid group, highlighting it as a primary site for electrophilic interaction.

Table 1: Illustrative DFT-Calculated Properties for a Substituted Benzoic Acid Derivative

PropertyDescriptionIllustrative Value
HOMO Energy Energy of the highest occupied molecular orbital, related to electron-donating ability.-6.5 eV
LUMO Energy Energy of the lowest unoccupied molecular orbital, related to electron-accepting ability.-1.8 eV
HOMO-LUMO Gap Energy difference between HOMO and LUMO, indicating chemical reactivity.4.7 eV
Dipole Moment A measure of the overall polarity of the molecule.3.2 D
Mulliken Atomic Charges Partial charges on individual atoms, indicating local electron density.Varies per atom

Note: The values in this table are illustrative and based on typical results for similar benzoic acid derivatives. Specific calculations for this compound would be required for precise data.

Conformational Analysis and Energy Landscapes

The presence of the flexible allyloxy side chain in this compound necessitates a thorough conformational analysis. This process involves identifying all possible low-energy conformations (rotamers) of the molecule and determining their relative stabilities. By systematically rotating the single bonds in the allyloxy group and the bond connecting it to the benzene (B151609) ring, a potential energy surface can be mapped. Quantum chemical methods can then be used to calculate the energy of each conformation, allowing for the identification of the global minimum energy structure and other low-energy conformers. This information is crucial as the biological activity and physical properties of a molecule can be highly dependent on its preferred conformation.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. unimi.it An MD simulation of this compound, typically in a solvent environment like water, would involve solving Newton's equations of motion for the atoms in the system. ucl.ac.uk This allows for the observation of molecular vibrations, rotations, and conformational changes.

Key parameters derived from MD simulations include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF). RMSD tracks the deviation of the molecule's backbone from its initial structure, indicating conformational stability. RMSF, on the other hand, measures the fluctuation of individual atoms, highlighting flexible regions of the molecule, such as the allyloxy side chain. For structurally related compounds like ferulic acid, MD simulations have been used to assess the stability of ligand-protein complexes, showing RMSF values typically below 3 Å for stable interactions. nih.gov The Radius of Gyration (Rg) can also be calculated to assess the compactness of the molecule over the simulation time. nih.gov

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. nih.gov This method is instrumental in drug discovery for identifying potential biological targets and understanding binding mechanisms. For this compound, docking studies would involve screening it against various receptors. Given the structural similarities to other compounds, potential targets could include cyclooxygenase (COX) enzymes, as has been studied for related ferulic acid derivatives, or other enzymes where benzoic acid derivatives have shown inhibitory activity. researchgate.netfip.org

The docking process results in a binding affinity score, typically in kcal/mol, which estimates the strength of the interaction. The analysis of the docked pose reveals specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the receptor's active site. For example, studies on benzoic acid derivatives have shown interactions with key residues in the active site of the SARS-CoV-2 main protease. nih.gov

Table 2: Potential Biological Targets for this compound Based on Structurally Similar Compounds

Potential TargetRationale for InterestKey Interacting Residues (from analogs)
Cyclooxygenase-1 (COX-1) Ferulic acid derivatives have been studied for their anti-inflammatory potential via COX inhibition. researchgate.netfip.orgTYR385, ARG120
Epidermal Growth Factor Receptor (EGFR) Ferulic acid and its derivatives have been investigated as potential EGFR inhibitors for cancer therapy. fip.orgNot specified
MCF-7 Receptors Ferulic acid has been studied for its potential interaction with receptors in breast cancer cell lines. nih.govNot specified
SARS-CoV-2 Main Protease Benzoic acid derivatives have been evaluated for their potential to bind to the active site of this viral enzyme. nih.govGLU166, HIS41, ASN142

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to correlate the chemical structure of a series of compounds with their biological activity. nih.gov A QSAR model is a mathematical equation that relates molecular descriptors (numerical representations of molecular properties) to a specific biological endpoint.

To develop a QSAR model that could predict the activity of this compound, a dataset of structurally diverse but related compounds with known biological activities would be required. Molecular descriptors for each compound, including electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., LogP) properties, would be calculated. Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to build the model. sciepub.com Such models have been successfully developed for various classes of substituted aromatic compounds to predict their toxicity or other biological effects. nih.govsciepub.com The electronic parameter 'σ' has been shown to be important in describing the activity of some aryloxypropanolamines. researchgate.net

In Silico Prediction of Reactivity and Biological Activity

A variety of in silico tools and web servers are available to predict the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and potential toxicity of a molecule. researchgate.netnih.gov These predictions are valuable in the early stages of drug discovery to filter out compounds with unfavorable profiles. For this compound, these tools can provide estimations of properties such as oral bioavailability, blood-brain barrier permeability, and adherence to Lipinski's rule of five.

Web-based platforms like SwissADME and ProTox-II can be used to generate a comprehensive ADMET profile. mdpi.com For instance, the Prediction of Activity Spectra for Substances (PASS) online tool can predict a wide range of biological activities based on the molecule's structure. Studies on similar compounds, such as derivatives of ferulic acid, have utilized these tools to predict anti-inflammatory and anti-thrombotic activities. researchgate.netfip.org

Table 3: Illustrative In Silico ADMET Predictions for this compound

PropertyPredictionSignificance
Lipinski's Rule of Five Likely compliantIndicates potential for good oral bioavailability.
Molecular Weight ~208 g/mol Within the acceptable range (<500 g/mol ).
LogP (Lipophilicity) Predicted to be moderateAffects absorption and distribution.
Hydrogen Bond Donors 1 (from the carboxylic acid)Within the acceptable range (<5).
Hydrogen Bond Acceptors 4 (from the oxygens)Within the acceptable range (<10).
Oral Bioavailability Predicted to be highSuggests good absorption after oral administration.
Toxicity Class Predicted to be lowProvides an initial assessment of safety.

Note: These are hypothetical predictions based on the structure of this compound and typical results from ADMET prediction software. nih.gov

Biological and Pharmacological Activities of 4 Allyloxy 3 Methoxybenzoic Acid and Its Derivatives

Anticancer and Antiproliferative Potential

The search for novel anticancer agents has led researchers to explore a variety of synthetic and natural compounds. Among these, 4-(Allyloxy)-3-methoxybenzoic acid and its derivatives have emerged as a class of molecules with interesting biological activities. Their potential as anticancer and antiproliferative agents is a subject of ongoing investigation.

In Vitro Cytotoxicity against Tumor Cell Lines

Studies have demonstrated the cytotoxic effects of benzoic acid and its derivatives against various cancer cell lines. dergipark.org.tr For instance, benzoic acid itself has been shown to exhibit cytotoxic effects on a range of cancer cells. dergipark.org.tr Derivatives of 4-allyl-2-methoxyphenol, a related compound, have shown good activity in inhibiting the growth of human breast cancer cell line MCF-7. neliti.com Specifically, 4-allyl-2-methoxyphenyl propionate, 4-allyl-2-methoxyphenyl butanoate, and 4-allyl-2-methoxyphenyl isobutanoate were effective in inhibiting MCF-7 cell growth. neliti.com

The cytotoxic activity of these compounds is often cell-specific. nih.gov For example, methoxy (B1213986) stilbene (B7821643) derivatives, which share some structural similarities, have shown higher cytotoxicity toward human promyelocytic (HL-60) and monocytic leukemia (THP-1) cells compared to other cancer cell types. nih.gov Furthermore, new trans-stilbene (B89595) benzenesulfonamide (B165840) derivatives have been synthesized and evaluated for their antitumor potential, with some compounds showing selective cytotoxicity against specific breast and colon cancer cell lines. nih.gov

In vivo studies on mice with fibrosarcoma have shown that benzoxazine (B1645224) and aminomethyl compounds derived from eugenol (B1671780), which contains a similar allyl and methoxy-substituted benzene (B151609) ring, can reduce cancer incidence and tumor weight. nih.gov The benzoxazine derivatives demonstrated slightly better activity than the aminomethyl derivatives. nih.gov

Table 1: In Vitro Cytotoxicity of this compound Derivatives and Related Compounds

Compound/DerivativeCell LineActivity
4-allyl-2-methoxyphenyl propionateMCF-7 (Breast)Inhibits growth neliti.com
4-allyl-2-methoxyphenyl butanoateMCF-7 (Breast)Inhibits growth neliti.com
4-allyl-2-methoxyphenyl isobutanoateMCF-7 (Breast)Inhibits growth neliti.com
Methoxy stilbene derivativesHL-60 (Leukemia), THP-1 (Leukemia)Higher cytotoxicity compared to other cell lines nih.gov
trans-stilbene benzenesulfonamide derivative 9BT-549 (Breast)Selective cytotoxicity (GI50=0.205 µM) nih.gov
trans-stilbene benzenesulfonamide derivative 12HT-29 (Colon)Selective cytotoxicity (GI50=0.554 µM) nih.gov

Cellular Pathway Modulation (e.g., proteasome activation)

The mechanism by which these compounds exert their anticancer effects is an area of active research. One potential mechanism is the modulation of cellular pathways, such as the proteasome pathway. The proteasome is a cellular complex responsible for degrading unwanted or damaged proteins, and its activation is being explored as a therapeutic strategy for diseases characterized by protein aggregation. mdpi.com

While direct evidence for this compound in proteasome activation is limited, studies on related compounds provide some insights. For example, betulinic acid, a natural product, is a known small molecule that can increase proteasome activity. mdpi.com The investigation into small molecules that can act as proteasome agonists is an emerging field, with compounds like chlorpromazine (B137089) showing the ability to significantly increase proteasome activity in vitro. mdpi.com The modulation of the proteasome assembly, such as inducing an "open gate" conformation, is a key area of interest for developing new therapeutic agents. mdpi.com

Antimicrobial and Antituberculosis Activities

In addition to their anticancer potential, this compound and its derivatives have been investigated for their ability to combat microbial infections, including those caused by bacteria and fungi.

Antibacterial Efficacy (e.g., against Mycobacterium tuberculosis)

Benzoic acid and its derivatives are known for their antimicrobial properties and are used as food preservatives. nih.gov Studies have shown that these compounds can inhibit the growth of various pathogenic microorganisms. nih.gov The antibacterial activity is influenced by the type and position of substituents on the benzoic acid ring. nih.gov

A significant area of research is the antituberculosis activity of these compounds. Tuberculosis remains a major global health threat, and the emergence of drug-resistant strains necessitates the development of new treatments. nih.govchimicatechnoacta.ru Several studies have reported the antituberculosis activity of various heterocyclic compounds. chimicatechnoacta.runih.govresearchgate.net For instance, certain 3,6-disubstituted 1,2,4,5-tetrazine (B1199680) derivatives have shown pronounced antimycobacterial activity in vitro, with minimum inhibitory concentrations (MICs) in the range of 0.18–3.12 μg/ml. chimicatechnoacta.ru Benzimidazole (B57391) derivatives have also been identified as potential antituberculosis agents, with some compounds showing activity by potentially inhibiting the InhA enzyme. nih.gov

Table 2: Antituberculosis Activity of Related Compound Derivatives

Compound ClassTargetActivity
3,6-disubstituted 1,2,4,5-tetrazinesMycobacterium tuberculosisMIC = 0.18–3.12 μg/ml chimicatechnoacta.ru
Benzimidazolium salt 7hMycobacterium tuberculosis H37RvMIC = 2 μg/ml nih.gov

Antifungal Efficacy

The antifungal properties of benzoic acid derivatives have also been explored. For example, 3,4,5-trihydroxybenzoic acid has demonstrated antifungal activity against medically important species, particularly fungi that cause dermatophytosis. scirp.org The addition of methoxyl groups to benzoic acid has been shown to enhance the inhibition of biofilm formation by E. coli, which is related to the increased lipophilicity of the compounds. nih.gov

Enzyme Inhibition Studies

The biological activities of this compound and its derivatives are often linked to their ability to interact with and inhibit specific enzymes. For instance, the cytochrome P450 enzyme CYP199A4 can efficiently demethylate 4-methoxybenzoic acid, and the binding of substrates to this enzyme is tightly regulated by interactions within the active site. researchgate.net The carboxylate group of benzoic acid is crucial for optimal substrate binding and activity. researchgate.net

In the context of antituberculosis activity, some benzimidazole derivatives are thought to exert their effect by inhibiting enzymes essential for the survival of Mycobacterium tuberculosis, such as InhA. nih.gov Molecular docking studies have suggested that these compounds can bind to the active site of the enzyme. nih.gov Similarly, the anticancer activity of some compounds is attributed to their potential to inhibit kinases that are important for cancer cell proliferation. researchgate.net

Neuraminidase Inhibition

Neuraminidase, a critical enzyme for the influenza virus life cycle, has been a target for antiviral drug development. Research into benzoic acid derivatives has shown their potential as neuraminidase inhibitors. For instance, a study on hydrophobic benzoic acids led to the synthesis of a potent inhibitor with a lipophilic side chain. nih.gov The structure-activity relationship of these derivatives is crucial, with the position and nature of substituents on the benzoic acid ring playing a key role in their inhibitory activity. While direct studies on this compound are not extensively documented in this specific context, the known efficacy of related benzoic acid compounds suggests a potential avenue for future investigation into its antiviral properties.

Tyrosinase Inhibition

Tyrosinase is a central enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of great interest in the fields of dermatology and cosmetology for the management of hyperpigmentation disorders. Studies have explored various derivatives of benzoic and cinnamic acids for their tyrosinase inhibitory effects. For example, methoxy-substituted tyramine (B21549) derivatives have demonstrated significant in vitro inhibitory activity against mushroom and human tyrosinase. nih.gov One of the most active compounds, which incorporates a hydroxylated cinnamic acid moiety, exhibited a mixed type of inhibition. nih.gov Similarly, alkyl esters of gentisic acid, which are structurally related to benzoic acid, have been evaluated as tyrosinase inhibitors, with smaller esters showing greater effectiveness. nih.gov These findings highlight the potential of benzoic acid scaffolds in designing novel tyrosinase inhibitors.

Aldo-keto Reductase Inhibition

The aldo-keto reductase (AKR) superfamily, particularly isoforms like AKR1C3, is implicated in various diseases, including cancer and neurodegenerative disorders. nih.govnih.gov AKR1C3, for instance, is involved in the synthesis of steroid hormones that can promote the growth of certain cancers. nih.govunito.it Consequently, the development of selective AKR1C3 inhibitors is an active area of research. While specific data on this compound is limited, studies on other benzoic acid derivatives have identified potent and selective inhibitors of AKR1C3. unimore.itupenn.edu These inhibitors have shown the ability to act as chemotherapeutic potentiators in leukemia models. nih.gov The general structure of benzoic acid provides a promising framework for the development of novel AKR inhibitors.

Receptor Modulation and Binding Affinity

Antioxidant Activities

The antioxidant properties of phenolic compounds, including benzoic acid derivatives, are well-established. These molecules can neutralize harmful free radicals, thereby protecting cells from oxidative stress. The antioxidant capacity of phenolic acids is influenced by the number and position of hydroxyl groups, as well as by other substituents on the aromatic ring. nih.gov For instance, the methylation of hydroxyl groups can significantly impact antioxidant efficiency. nih.gov Studies on various derivatives, including those of 4-methylumbelliferone (B1674119) and 3-[(4-methoxyphenyl)amino]propanehydrazide, have demonstrated significant free radical scavenging activities. researchgate.netnih.govplos.org The evaluation of these compounds often involves assays such as the DPPH radical scavenging method and the ferric reducing antioxidant power (FRAP) assay. researchgate.netplos.org

Anti-inflammatory Properties

Inflammation is a complex biological response implicated in numerous diseases. Several derivatives of benzoic and cinnamic acids have been investigated for their anti-inflammatory effects. For example, 2-hydroxy-4-methoxy benzoic acid has been shown to attenuate liver damage in rats by reducing inflammatory cytokines and oxidative stress. nih.gov Other studies have demonstrated that certain derivatives can inhibit the production of inflammatory mediators like nitric oxide (NO) and prostaglandins. nih.govmdpi.com The mechanisms of action often involve the modulation of key signaling pathways, such as NF-κB and MAPK. nih.gov The anti-inflammatory potential of these compounds has been evaluated in various in vitro and in vivo models, including lipopolysaccharide (LPS)-stimulated macrophages and animal models of inflammation. nih.govmdpi.com

Preclinical Studies and In Vivo Evaluation of Analogs

The translation of in vitro findings into in vivo efficacy is a critical step in drug development. Several analogs of this compound have undergone preclinical evaluation in animal models. For instance, a VLA-4 antagonist based on a benzoic acid scaffold demonstrated efficacy in a murine asthma model when administered orally. nih.gov Similarly, the anti-inflammatory properties of various derivatives have been confirmed in vivo. One study showed that a specific derivative reduced the clinical and histological severity of arthritis in a mouse model. researchgate.net In another study, certain butanal and carboxylic acid derivatives showed promising analgesic and anti-inflammatory effects in carrageenan-induced inflammation models in rats. mdpi.com These preclinical studies provide crucial evidence for the therapeutic potential of this class of compounds.

Compound Name
This compound
2-hydroxy-4-methoxy benzoic acid
4-(Pyrrolidinyl)methoxybenzoic acid
Gentisic acid
3-[(4-Methoxyphenyl)amino]propanehydrazide
4-Methylumbelliferone
(2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals
(2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanoic acids
N-(3',4'-dimethoxycinnamonyl) anthranilic acid
Research FindingInhibitor/AntagonistTargetModel SystemReference
Inhibition of influenza virus replicationNeuraminidase InhibitorNeuraminidaseInfluenza Virus nih.gov
Reduction of melanin synthesisTyrosinase InhibitorTyrosinaseMushroom and Human Cells nih.gov
Potentiation of chemotherapyAKR1C3 InhibitorAldo-keto Reductase 1C3Leukemia Cells nih.gov
Inhibition of inflammatory cell adhesionVLA-4 AntagonistVery Late Antigen-4Murine Asthma Model nih.gov
Reduction of oxidative stressAntioxidantFree RadicalsIn vitro assays nih.govresearchgate.netnih.govplos.org
Attenuation of liver inflammationAnti-inflammatoryInflammatory CytokinesRat Model nih.gov
Alleviation of arthritic symptomsAnti-inflammatoryInflammatory PathwaysMouse Arthritis Model researchgate.net

Structure Activity Relationship Sar Studies of 4 Allyloxy 3 Methoxybenzoic Acid Derivatives

Influence of the Allyloxy Moiety on Biological Activity

The allyloxy group, consisting of an allyl group attached to an oxygen atom, plays a significant role in the biological profile of 4-(allyloxy)-3-methoxybenzoic acid derivatives.

The allyl group, characterized by its methylene (B1212753) bridge attached to a vinyl group, is a feature found in many bioactive natural products. nih.gov When this moiety includes a suitable leaving group, it can form a stabilized allylic cation, which acts as a potent electrophile. nih.gov This reactivity allows allyl-containing compounds to interact with biological targets, such as the thiol groups in proteins, through mechanisms like disulfide bond formation, potentially leading to the inactivation of key enzymes. nih.gov

The position of the allyloxy group on the benzoic acid ring is a key determinant of the molecule's pharmacophore activity. A pharmacophore is the three-dimensional arrangement of functional groups necessary for biological activity. Altering the substitution pattern on the benzene (B151609) ring can significantly impact how the molecule interacts with its biological target.

For example, studies on benzoic acid derivatives have shown that positional isomerism has a pronounced effect on their antibacterial activity. nih.gov The specific placement of substituents on the benzoic ring influences the molecule's electronic properties and spatial arrangement, which in turn affects its ability to bind to and inhibit bacterial enzymes or disrupt cellular processes. nih.gov In the case of this compound, the para-position of the allyloxy group relative to the carboxylic acid is a specific structural feature that will dictate its interaction with target receptors and enzymes.

Role of the Methoxy (B1213986) Group in Modulating Activity

The methoxy group (-OCH3) is a common substituent in many natural products and approved drugs, valued for its ability to influence a molecule's physicochemical properties and binding affinity. nih.gov

The methoxy group exerts both electronic and steric effects that can modulate the biological activity of this compound. Electronically, the methoxy group is an electron-donating group through resonance (+R effect) and an electron-withdrawing group through induction (-I effect). quora.comlibretexts.org When positioned on the benzene ring, its electron-donating nature can increase the electron density of the ring and influence the acidity of the carboxylic acid group. quora.comlibretexts.org Specifically, a methoxy group at the para position can decrease the acidity of benzoic acid by destabilizing the carboxylate anion. libretexts.org

Sterically, the presence of the methoxy group at the ortho position relative to the carboxylic acid can force the carboxyl group to twist out of the plane of the benzene ring. stackexchange.com This "ortho effect" can inhibit resonance between the carboxyl group and the phenyl ring, leading to an increase in acidity. stackexchange.com In this compound, the methoxy group is in the meta position to the carboxylic acid, which will have a different electronic influence compared to an ortho or para substitution.

Replacing the methoxy group with other alkoxy groups, such as an ethoxy group (-OCH2CH3), can lead to changes in biological activity. While both are alkoxy groups, the larger size of the ethoxy group can introduce different steric interactions with a target receptor or enzyme.

In the context of Smoothened (Smo) receptor antagonists, which are important in cancer therapy, subtle structural modifications can lead to significant changes in binding and activity. nih.gov For example, the replacement of a methoxy group with a larger ethoxy group could potentially enhance or hinder binding depending on the topology of the receptor's binding site. The increased lipophilicity of an ethoxy group compared to a methoxy group can also affect the molecule's pharmacokinetic properties, such as its ability to cross cell membranes.

A search for "4-ethoxy-3-methoxybenzoic acid" reveals its existence as a known chemical compound, suggesting that comparative studies with this compound could be performed to elucidate the specific contributions of the alkoxy substituent at this position. nih.gov

Importance of the Carboxylic Acid Functional Group

The carboxylic acid (-COOH) functional group is a cornerstone of the biological activity of many benzoic acid derivatives. nih.govresearchgate.net It is a versatile functional group that can participate in various interactions with biological targets.

The carboxylic acid group can act as a hydrogen bond donor and acceptor, allowing it to form strong interactions with amino acid residues in a receptor's binding site or an enzyme's active site. nih.gov For instance, in carbonic anhydrase inhibitors, the carboxylic acid functionality is crucial for interacting with the zinc ion in the active site. nih.gov

Furthermore, the acidity of the carboxylic acid group, which is influenced by other substituents on the benzene ring, determines its ionization state at physiological pH. libretexts.orglibretexts.org The resulting carboxylate anion (-COO-) is negatively charged and can form ionic bonds (salt bridges) with positively charged residues like lysine (B10760008) or arginine in a protein. This electrostatic interaction can be a powerful anchoring point for the ligand, contributing significantly to its binding affinity.

Protonation State and Biological Interactions

The carboxylic acid moiety is a critical determinant of the molecule's biological interactions. Its ability to exist in either a protonated (-COOH) or deprotonated (-COO⁻) state dictates the types of non-covalent bonds it can form. At physiological pH, the carboxylic acid group is typically deprotonated, forming a carboxylate anion. This negatively charged group is a potent hydrogen bond acceptor and can form strong ionic interactions (salt bridges) with positively charged residues, such as arginine or lysine, in the active site of a protein.

The acidity of the benzoic acid, represented by its pKa value, is heavily influenced by the substituents on the aromatic ring. libretexts.org The 3-methoxy and 4-allyloxy groups are both electron-donating groups. libretexts.org These groups increase the electron density of the benzene ring, which destabilizes the carboxylate anion, making the compound a weaker acid compared to unsubstituted benzoic acid. libretexts.org This modulation of pKa can fine-tune the binding affinity of the molecule for its target.

Derivatives (e.g., esters, amides, hydrazides) and their SAR

Modification of the carboxylic acid group into derivatives like esters, amides, or hydrazides is a common strategy in medicinal chemistry to alter a compound's physicochemical properties and biological activity. These modifications eliminate the acidic proton, thereby preventing the formation of ionic bonds. However, they can introduce other favorable characteristics.

Esters: Converting the carboxylic acid to an ester, such as an allyl or ethyl ester, neutralizes the negative charge and increases the molecule's lipophilicity (fat solubility). researchgate.netresearchgate.net This can enhance its ability to cross biological membranes, such as the cell wall or the blood-brain barrier. The ester group can still act as a hydrogen bond acceptor. In some cases, esters are designed as prodrugs, which are inactive until metabolized back to the active carboxylic acid form within the body.

Amides: Amide derivatives also remove the acidic nature of the parent compound. The N-H bond in primary or secondary amides can act as a hydrogen bond donor, while the carbonyl oxygen remains a hydrogen bond acceptor. This provides a different pattern of potential interactions with a biological target compared to the original carboxylic acid.

Hydrazides: Hydrazides are often synthesized from esters via interaction with hydrazine (B178648) hydrate (B1144303). researchgate.netresearchgate.net They serve as versatile intermediates for creating more complex heterocyclic structures, such as oxadiazoles (B1248032) or pyrazoles, which can lead to novel biological activities. researchgate.net The hydrazide functional group itself introduces additional hydrogen bond donors and acceptors.

DerivativeKey Structural ChangeImpact on Interaction Potential
Ester Replaces acidic -OH with -ORLoses ionic bonding capability; increases lipophilicity; acts as H-bond acceptor.
Amide Replaces acidic -OH with -NR₁R₂Loses ionic bonding; acts as H-bond acceptor; can act as H-bond donor (if N-H present).
Hydrazide Replaces acidic -OH with -NHNH₂Loses ionic bonding; introduces multiple H-bond donor/acceptor sites; serves as a synthetic handle for heterocycles. researchgate.netresearchgate.net

Substituent Effects on the Benzoic Acid Core

Altering the substituents on the benzene ring can systematically tune the electronic, steric, and hydrophobic properties of the entire molecule.

Halogenation and its Impact

The introduction of halogen atoms (F, Cl, Br, I) onto the aromatic ring is a powerful tool in drug design. Halogens are electron-withdrawing groups that exert a strong inductive effect. libretexts.org

Placing a halogen on the benzoic acid ring of a compound like this compound would have predictable effects. By withdrawing electron density from the ring, the halogen would stabilize the negative charge of the carboxylate anion, thereby increasing the acidity of the molecule (lowering its pKa). libretexts.org This enhanced acidity could lead to stronger ionic interactions with a biological target. Furthermore, halogens can increase lipophilicity and participate in specific halogen bonding interactions, potentially improving binding affinity and cell permeability. Studies on related 4-hydroxybenzoic acid derivatives have shown that di-halogenation is a strategy used to synthesize new compounds with potential biological activity. researchgate.net

Substitution PositionSubstituentPredicted Effect on Acidity (pKa)Rationale
C-2, C-5, or C-6-Cl, -BrDecreaseHalogens are electron-withdrawing, stabilizing the carboxylate anion through the inductive effect. libretexts.orglibretexts.org
C-2, C-5, or C-6-FDecreaseFluorine is the most electronegative halogen, leading to a strong inductive effect.

Alkyl and Aromatic Substitutions

Modifying or adding alkyl and aromatic groups can significantly impact the molecule's size, shape, and hydrophobicity.

Alkyl Substitutions: Replacing the 3-methoxy group with a larger alkoxy group, such as the ethoxy group in 4-(allyloxy)-3-ethoxybenzoic acid, can probe the size of a receptor's binding pocket. nih.gov While slightly increasing the electron-donating nature, the primary effect is an increase in lipophilicity and steric bulk. This can enhance binding if the pocket has a corresponding hydrophobic region, or decrease activity if it leads to a steric clash.

Aromatic Substitutions: The addition of a second aromatic ring (e.g., a phenyl group) would fundamentally change the molecule's scaffold. This would dramatically increase its size and introduce the possibility of pi-pi stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine) in a protein active site.

Pharmacophore Identification and Lead Optimization Strategies

A pharmacophore is a conceptual model that defines the essential three-dimensional arrangement of molecular features necessary for biological activity. dergipark.org.tr For this compound, a hypothetical pharmacophore would include:

An aromatic ring feature.

A hydrogen bond donor/acceptor (from the carboxylic acid).

A hydrogen bond acceptor (from the methoxy oxygen).

A hydrophobic feature (represented by the allyl group).

Lead optimization is the process of modifying a lead compound to improve its potency, selectivity, and pharmacokinetic properties (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity). danaher.com Based on the SAR analysis, several optimization strategies can be proposed:

Ring Substitution: Systematically substitute the available positions on the benzene ring (C-2, C-5, C-6) with a variety of small groups (e.g., halogens, methyl groups) to probe for additional interactions and modulate the electronic properties of the carboxylic acid.

Carboxylic Acid Modification: If the acidic nature is detrimental to absorption or causes toxicity, it can be replaced with bioisosteres (e.g., a tetrazole) or converted into prodrug forms like esters or amides to improve cell permeability. researchgate.net

Allyl Group Modification: The allyl group can be altered to explore the hydrophobic pocket of a target. It could be saturated to a propyl group, extended, or replaced with other hydrophobic moieties to optimize van der Waals interactions.

Computational Modeling: Utilize computational tools such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR) and molecular docking to rationalize the observed SAR and predict the activity of new, rationally designed derivatives before their synthesis. danaher.com

Through these iterative cycles of design, synthesis, and testing, the initial properties of this compound can be systematically refined to produce a more potent and drug-like candidate.

Advanced Applications and Materials Science

Polymer Chemistry Applications

The presence of a polymerizable allyl group and a modifiable carboxylic acid group makes 4-(allyloxy)-3-methoxybenzoic acid an interesting candidate for the development of new polymers and polymer additives. While direct studies on the polymerization of this specific molecule are not extensively documented, the behavior of structurally related compounds, particularly eugenol (B1671780) and its derivatives, provides significant insights into its potential.

The allyl group in this compound can in principle participate in polymerization reactions. However, the radical polymerization of allylic compounds is often challenging and can result in oligomers or low molecular weight polymers due to degradative chain transfer. A more effective approach is the functionalization of the carboxylic acid group to introduce a more reactive polymerizable moiety.

Drawing parallels from eugenol, a structurally similar natural product, the phenolic hydroxyl group (analogous to the carboxylic acid in terms of reactivity for certain modifications) has been functionalized to create highly reactive monomers. For instance, eugenyl methacrylate (B99206) (EgMA) and ethoxy eugenyl methacrylate (EEgMA) have been synthesized and successfully polymerized. nih.govresearchgate.net These monomers have been used to produce polymers with potential applications in dental composites and orthopedic bone cements. nih.govnih.gov Similarly, the carboxylic acid of this compound could be converted into an acrylate (B77674) or methacrylate ester, creating a monomer with enhanced polymerizability.

It is important to note that the presence of the allyl group can also be exploited in other types of polymerization, such as thiol-ene reactions, which are known for their high efficiency and tolerance to various functional groups. mdpi.com

The phenolic ether moiety in this compound suggests its potential as a precursor for antioxidants. Phenolic compounds are well-known for their ability to scavenge free radicals, and incorporating them into polymer structures can enhance the material's stability and lifespan. The antioxidant properties of eugenol and its derivatives have been a key driver for their use in polymer applications, such as food packaging and dental materials. mdpi.commdpi.com

Furthermore, the bifunctional nature of this compound (an allyl group and a carboxylic acid) allows it to act as a crosslinking agent. The carboxylic acid can be reacted with a polymer backbone containing suitable functional groups (e.g., hydroxyl or amine groups), while the allyl group remains available for subsequent crosslinking reactions, for example, through vulcanization or thiol-ene chemistry. This can lead to the formation of crosslinked polymer networks with improved thermal and mechanical properties.

Supramolecular Chemistry and Self-Assembly

The carboxylic acid group of this compound is a strong hydrogen bond donor and acceptor, making it an excellent candidate for applications in supramolecular chemistry and crystal engineering.

Carboxylic acids are well-known to form robust hydrogen-bonded dimers. In the case of this compound, the carboxylic acid groups of two molecules can form a cyclic dimer through O-H···O=C hydrogen bonds. The strength and nature of these hydrogen bonds can be influenced by the electronic effects of the substituents on the benzene (B151609) ring.

The interaction of structurally related compounds with biological macromolecules provides insights into the molecular recognition capabilities of this compound. For example, studies on the binding of 4-hydroxy-3-methoxybenzoic acid (vanillic acid) to human serum albumin (HSA) have shown that hydrogen bonds and van der Waals forces play a crucial role in the binding process. This suggests that this compound could also interact with biological receptors through similar non-covalent interactions.

Crystal engineering focuses on the design and synthesis of crystalline solids with desired properties, and co-crystallization is a powerful tool in this field. The carboxylic acid group of this compound makes it an excellent co-former for creating co-crystals with other molecules, particularly those containing complementary hydrogen bonding functionalities like pyridine (B92270) groups.

Studies on the co-crystallization of various 4-alkoxybenzoic acids with 4,4'-bipyridyl have demonstrated the formation of linear, hydrogen-bonded 2:1 units of the acid and the bipyridyl. These studies reveal how the length of the alkoxy chain can influence the packing of these units in the crystal lattice, leading to different supramolecular architectures such as sheets and tapes. It is highly probable that this compound would form similar co-crystals, with the allyl group potentially influencing the crystal packing and intermolecular interactions.

Prodrug Design and Drug Delivery Systems

The chemical structure of this compound, being a derivative of natural phenolic acids, makes it a potential candidate for use in prodrug design and the development of drug delivery systems. The general principle of a prodrug is to chemically modify a drug to improve its pharmacokinetic or pharmacodynamic properties, with the active drug being released at the target site. nih.gov

While there is no direct evidence of this compound itself being used as a prodrug, its structural similarity to other compounds used in this field, such as ferulic acid and its derivatives, is noteworthy. researchgate.netnih.govjournalarrb.comnih.govresearchgate.net Ferulic acid, which also possesses a methoxy (B1213986) group and a modifiable carboxylic acid, has been derivatized to create prodrugs with enhanced properties. For instance, esterification or amidation of the carboxylic acid group can alter the lipophilicity of the molecule, potentially improving its absorption and distribution in the body. nih.gov

Role in Chemical Sensors and Biosensors

While direct applications of this compound in chemical and biosensors are not extensively documented in current research, an analysis of its structural components—the benzoic acid core, the methoxy group, and the allyloxy group—provides a strong basis for its potential in this advanced field. The functionalities present in the molecule are analogous to those in compounds that have been successfully integrated into various sensing platforms.

The benzoic acid moiety and its derivatives are recognized for their electroactive nature and their ability to be detected by electrochemical methods. researchgate.netacs.org For instance, vanillic acid (4-hydroxy-3-methoxybenzoic acid), a closely related compound, has been the target analyte in the development of electrochemical sensors. researchgate.netnih.gov These sensors often rely on the oxidation of the phenolic hydroxyl and carboxyl groups on modified electrode surfaces. researchgate.netnih.gov The principle of these sensors often involves the electro-oxidation of the analyte on a glassy carbon electrode, where the resulting current is proportional to the concentration of the acid. researchgate.net

The allyloxy group presents a versatile handle for the functionalization and immobilization of the molecule onto sensor surfaces. The terminal double bond of the allyl group is amenable to various "click" chemistry reactions, such as thiol-ene coupling, which allows for the covalent attachment of the molecule to surfaces like gold nanoparticles or polymer matrices. nih.gov This surface modification is a critical step in the fabrication of many sensors, enabling the creation of a selective recognition layer. For example, allylated compounds have been used to functionalize materials for the detection of various analytes. researchgate.net

The methoxy group, an electron-donating group, can influence the electronic properties of the benzoic acid ring. This can, in turn, affect the oxidation potential of the molecule, a key parameter in electrochemical sensing. The presence of the methoxy group can enhance the sensitivity and selectivity of a sensor by fine-tuning the interaction between the analyte and the sensing material. mdpi.commdpi.com

Detailed Research Findings on Related Compounds:

Research into biosensors for benzoic acid derivatives has shown promising results. For example, a synthetic biosensor has been constructed for the detection of various benzoic acid derivatives in Saccharomyces cerevisiae. frontiersin.orgnih.gov This type of biosensor could potentially be adapted for the detection of this compound or its metabolites.

Electrochemical sensors for vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde), which shares the core structure, have been developed using various nanomaterial-modified electrodes to enhance sensitivity and selectivity. acs.orgnih.govnih.gov These studies provide a blueprint for how a sensor for this compound could be designed.

The following tables summarize the performance of electrochemical sensors developed for vanillic acid and vanillin, demonstrating the potential of this class of compounds in sensor applications.

Table 1: Performance of Electrochemical Sensors for Vanillic Acid

Electrode ModificationAnalytical TechniqueLinear Range (µM)Limit of Detection (nM)Reference
Glassy Carbon ElectrodeCyclic VoltammetryNot specifiedNot specified researchgate.net

Table 2: Performance of Electrochemical Sensors for Vanillin

Electrode ModificationAnalytical TechniqueLinear Range (µM)Limit of Detection (nM)Reference
Strontium Pyrophosphate Nanorods/SPCEAmperometry0.001–726.80.52 acs.orgnih.gov
Au/Fluorine-doped rGO/GCEDifferential Pulse VoltammetryNot specifiedNot specified nih.gov

Based on the available evidence for structurally similar compounds, this compound holds significant promise for use in the development of novel chemical sensors and biosensors. The combination of its electroactive core, the versatile allyloxy functional group for surface attachment, and the modulating effect of the methoxy group makes it an attractive candidate for future research in this area.

Future Research Directions and Challenges

Development of Highly Selective and Potent Analogs

A primary focus of future research will undoubtedly be the rational design and synthesis of analogs of 4-(Allyloxy)-3-methoxybenzoic acid to enhance its biological efficacy and selectivity. The existing scaffold provides a versatile platform for structural modifications. Key areas of exploration will likely include:

Modification of the Allyl Group: Alterations to the allyl moiety, such as saturation, isomerization, or replacement with other functional groups, could significantly impact the compound's pharmacokinetic and pharmacodynamic properties.

Substitution on the Benzene (B151609) Ring: Introducing additional substituents on the aromatic ring could modulate the compound's electronic and steric properties, potentially leading to more specific interactions with biological targets.

Carboxylic Acid Bioisosteres: Replacing the carboxylic acid group with bioisosteres, such as tetrazoles or hydroxamic acids, may improve metabolic stability and cell permeability.

These synthetic endeavors will aim to create a library of analogs for comprehensive structure-activity relationship (SAR) studies, ultimately identifying candidates with superior potency and reduced off-target effects.

Exploration of Novel Therapeutic Areas

The structural similarity of this compound to other biologically active phenolic acids, such as vanillic acid, suggests a range of potential therapeutic applications that warrant investigation. Future research should aim to screen the compound and its optimized analogs against a diverse panel of biological targets. Potential therapeutic areas to explore include:

Oncology: Given that some benzoic acid derivatives have shown anti-proliferative effects, investigating the efficacy of this compound against various cancer cell lines is a logical step. For instance, studies on related compounds like 4-hydroxy-3-methoxybenzoic acid have demonstrated a decrease in the viability of leukemia cells. nih.govnih.gov

Inflammatory Disorders: The anti-inflammatory properties of many phenolic compounds are well-documented. Future studies could assess the ability of this compound to modulate inflammatory pathways, for example, by inhibiting enzymes like lipoxygenases.

Neurodegenerative Diseases: The potential neuroprotective effects of this compound could be another promising avenue, exploring its ability to mitigate oxidative stress and neuroinflammation, which are hallmarks of various neurodegenerative conditions.

Detailed Mechanistic Elucidation of Biological Activities

A fundamental challenge and a critical area for future research is the detailed elucidation of the molecular mechanisms underlying the biological activities of this compound. While initial screenings may identify a biological effect, understanding the precise mechanism of action is crucial for further development. This will involve:

Target Identification and Validation: Employing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific cellular proteins or pathways that the compound interacts with.

Binding Studies: Characterizing the binding kinetics and thermodynamics of the interaction between the compound and its identified target(s) using methods like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC).

Cellular and In Vivo Studies: Utilizing cell-based assays and animal models to confirm the on-target effects and to understand the downstream signaling cascades modulated by the compound. For example, a study on a curcumin (B1669340) derivative, 4-hydroxy-3-methoxybenzoic acid methyl ester, investigated its role in the Akt/NFκB cell survival signaling pathway in prostate cancer. nih.gov

Advanced Synthetic Methodologies for Sustainable and Scalable Production

For any compound to move from a laboratory curiosity to a viable product, the development of efficient, cost-effective, and environmentally friendly synthetic routes is paramount. Future research in this area should focus on:

Green Chemistry Approaches: Exploring the use of greener solvents, catalysts, and reaction conditions to minimize the environmental impact of the synthesis. This could involve enzymatic catalysis or the use of renewable starting materials. A patent for a related compound, 4-hydroxy-3-methoxybenzoic acid, describes a one-step synthesis using guaiacol (B22219) as a starting material and water as a solvent, highlighting a move towards more sustainable processes. patsnap.com

Flow Chemistry: Investigating the use of continuous flow reactors, which can offer better control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development. Integrating these computational tools into the research on this compound can significantly accelerate progress. Future applications include:

Predictive Modeling: Using quantitative structure-activity relationship (QSAR) models to predict the biological activity and physicochemical properties of novel analogs, thereby prioritizing the synthesis of the most promising candidates.

Virtual Screening: Employing docking simulations and other computational methods to screen large virtual libraries of compounds against specific biological targets to identify potential hits.

De Novo Design: Utilizing generative AI models to design novel molecules with desired properties from scratch, expanding the chemical space for exploration.

Addressing Industrial Feasibility and Translation from Bench to Application

The ultimate goal of developing a novel compound is often its translation into a real-world application. This presents a number of challenges that must be addressed in future research:

Cost-Benefit Analysis: Conducting a thorough economic evaluation of the synthesis and potential applications to ensure commercial viability.

Regulatory Hurdles: Navigating the complex regulatory landscape for the approval of new chemical entities for therapeutic or other industrial uses.

Formulation and Delivery: Developing stable and effective formulations to ensure the compound reaches its target site of action in a predictable and controlled manner.

The journey from a promising molecule to a marketable product is long and arduous, requiring a multidisciplinary approach that bridges the gap between academic research and industrial development.

Q & A

Q. What degradation pathways dominate under oxidative conditions?

  • Methodological Answer : Radical-initiated oxidation (e.g., Fenton’s reagent) cleaves the allyloxy group, forming 3-methoxy-4-hydroxybenzoic acid and acrylic acid. Use GC-MS to track volatile byproducts. Ozone exposure accelerates degradation, suggesting environmental half-life <24 hrs in aqueous systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.